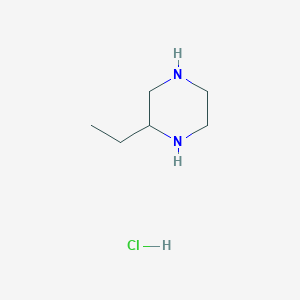

2-乙基哌嗪盐酸盐

描述

2-Ethylpiperazine is a useful reactant for the synthesis of bis [thiazolopyrimidinone]piperazines through aza-?Wittig reaction/heterocyclization . It is also used in the synthesis of Etodolac, a non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic properties .

Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Chemical Reactions Analysis

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .Physical And Chemical Properties Analysis

2-Ethyl piperazine hydrochloride is a white to cream-colored needles or powder . The physical properties such as density, viscosity, and coefficient of thermal expansion of aqueous solutions of Piperazine were experimentally measured for a wide range of temperature .科学研究应用

抗高血压药物的合成

一种改进的合成N-(2,3-二氢苯并[1,4]二噁英-2-羰基)哌嗪的方法,这是生产抗高血压药多沙唑嗪的关键中间体,涉及使用乙基哌嗪衍生物。这种方法提供了更高的产量,是开发治疗高血压和前列腺增生症(BPH)药物的重要一步(Ramesh, Reddy, & Reddy, 2006)。

治疗药物的开发

哌嗪盐酸盐衍生物,包括2-乙基哌嗪盐酸盐,已被探索其在开发长效治疗药物用于可卡因滥用治疗中的潜力。这些衍生物表现出显著的对映选择性和亲和力,对于调节大脑中多巴胺水平至关重要,这是成瘾治疗的关键因素(Hsin et al., 2002)。

抗菌化合物的合成

研究表明,含有连接到哌嗪环的功能化2-(呋喃-3-基)乙基基团的7-哌嗪基喹啉类化合物表现出对一系列革兰氏阳性和阴性细菌的显著抗菌活性。这表明2-乙基哌嗪盐酸盐衍生物在开发新的抗菌剂中的实用性(Foroumadi et al., 2007)。

二氧化碳捕集

基于哌嗪的溶液,包括从2-乙基哌嗪中衍生的溶液,由于其抗热降解和氧化的特性,已显示出在二氧化碳捕集技术中具有潜力。这使它们在吸收/脱附过程中的使用具有优势,旨在减少二氧化碳排放,有助于环境可持续性努力(Freeman, Davis, & Rochelle, 2010)。

作用机制

Target of Action

The primary target of 2-Ethyl Piperazine Hydrochloride, a derivative of Piperazine, is the GABA receptor . GABA receptors play a crucial role in the nervous system as they mediate inhibitory neurotransmission. Piperazine binds directly and selectively to muscle membrane GABA receptors .

Mode of Action

2-Ethyl Piperazine Hydrochloride interacts with its targets by acting as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This interaction results in changes in the physiological state of the organism, specifically causing flaccid paralysis .

Biochemical Pathways

It is known that the compound’s action on gaba receptors can lead to the paralysis of parasites . This suggests that it may affect pathways related to neuromuscular transmission.

Pharmacokinetics

Upon entry into the systemic circulation, Piperazine, the parent compound of 2-Ethyl Piperazine Hydrochloride, is partly oxidized and partly eliminated as an unchanged compound . This suggests that 2-Ethyl Piperazine Hydrochloride may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The primary result of 2-Ethyl Piperazine Hydrochloride’s action is the flaccid paralysis of parasites . This paralysis allows the host body to easily remove or expel the invading organism .

安全和危害

未来方向

There is a novel simplified synthetic procedure for the preparation of monosubstituted piperazine derivatives which can now be easily prepared in a one-pot-one-step way from a protonated piperazine with no need of introduction of a protecting group . The advantages and disadvantages of current ways of synthesizing piperazine are described while focusing on the preferred and highly selective processes of intramolecular cyclization using aminoethylethanolamine and diethylenetriamine, and one-step intermolecular cyclization using ethylenediamine, mono-, and diethanolamine .

属性

IUPAC Name |

2-ethylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.ClH/c1-2-6-5-7-3-4-8-6;/h6-8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIHMYOOFAOMJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627684 | |

| Record name | 2-Ethylpiperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl piperazine hydrochloride | |

CAS RN |

259808-09-8 | |

| Record name | 2-Ethylpiperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1344267.png)

![1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane](/img/structure/B1344276.png)